triethylamine 3-((Z)-5-chloro-2-(((E)-3-((5-chloro-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)methylene)-2,5,5-trimethylcyclohex-1-en-1-yl)methylene)benzo[d]thiazol-3(2H)-yl)propane-1-sulfonate
CAS No.: 1401402-07-0
Cat. No.: VC2747638
Molecular Formula: C37H49Cl2N3O6S4
Molecular Weight: 831 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1401402-07-0 |
|---|---|
| Molecular Formula | C37H49Cl2N3O6S4 |
| Molecular Weight | 831 g/mol |
| IUPAC Name | 3-[5-chloro-2-[[3-[[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-2,5,5-trimethylcyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine |
| Standard InChI | InChI=1S/C31H34Cl2N2O6S4.C6H15N/c1-20-21(14-29-34(10-4-12-44(36,37)38)25-16-23(32)6-8-27(25)42-29)18-31(2,3)19-22(20)15-30-35(11-5-13-45(39,40)41)26-17-24(33)7-9-28(26)43-30;1-4-7(5-2)6-3/h6-9,14-17H,4-5,10-13,18-19H2,1-3H3,(H-,36,37,38,39,40,41);4-6H2,1-3H3 |
| Standard InChI Key | QHWFOIQMQRNAQK-UHFFFAOYSA-N |
| SMILES | CCN(CC)CC.CC1=C(CC(CC1=CC2=[N+](C3=C(S2)C=CC(=C3)Cl)CCCS(=O)(=O)[O-])(C)C)C=C4N(C5=C(S4)C=CC(=C5)Cl)CCCS(=O)(=O)O |
| Canonical SMILES | CCN(CC)CC.CC1=C(CC(CC1=CC2=[N+](C3=C(S2)C=CC(=C3)Cl)CCCS(=O)(=O)[O-])(C)C)C=C4N(C5=C(S4)C=CC(=C5)Cl)CCCS(=O)(=O)O |
Introduction
Triethylamine 3-((Z)-5-chloro-2-(((E)-3-((5-chloro-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)methylene)-2,5,5-trimethylcyclohex-1-en-1-yl)methylene)benzo[d]thiazol-3(2H)-yl)propane-1-sulfonate is a complex organic compound featuring multiple functional groups and structural motifs. It is classified as a sulfonate derivative of triethylamine, a tertiary amine widely used in organic synthesis and as a catalyst in various chemical reactions.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves several steps, each requiring careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. The specific steps and conditions may vary based on the starting materials and desired outcomes.
Chemical Reactivity
The reactivity of this compound is significantly influenced by its functional groups:
-
Electron-withdrawing groups (like chlorine or sulfonate) can enhance nucleophilicity or affect acidity.
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Methylene bridges facilitate conjugation and may influence the compound's optical properties.
| Functional Group | Effect on Reactivity |
|---|---|
| Chlorine | Enhances nucleophilicity |
| Sulfonate | Affects acidity |
| Methylene bridges | Facilitates conjugation |
Applications and Research Findings
While specific applications of this compound are not widely documented, its structural complexity suggests potential uses in advanced materials or pharmaceutical research. The presence of benzo[d]thiazol-3-ium and sulfonate groups indicates possible applications in fields requiring specific optical or chemical properties.
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